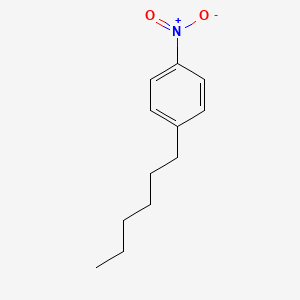

1-Hexyl-4-nitrobenzene

Description

Propriétés

IUPAC Name |

1-hexyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWXUZXLBPAZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Hexyl-4-nitrobenzene can be synthesized through the nitration of 1-hexylbenzene. The nitration process involves the reaction of 1-hexylbenzene with a mixture of concentrated sulfuric acid and nitric acid. This reaction is highly exothermic and requires careful temperature control to avoid side reactions and decomposition.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat dissipation. The product is then purified through distillation or recrystallization to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Hexyl-4-nitrobenzene undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. For example, halogenation can occur in the presence of a halogen and a Lewis acid catalyst.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

Substitution: Halogens (e.g., chlorine, bromine) with Lewis acid catalysts (e.g., aluminum chloride).

Major Products Formed:

Reduction: 1-Hexyl-4-aminobenzene.

Substitution: this compound derivatives with halogen substituents.

Applications De Recherche Scientifique

1-Hexyl-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-Hexyl-4-nitrobenzene primarily involves its interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Key Observations :

- Polarity : Alkyl substituents (e.g., hexyl) enhance hydrophobicity, while sulfonyl or alkoxy groups introduce polarity .

- Electronic Effects : Electron-withdrawing groups (e.g., -SO₂-) amplify the nitro group’s electrophilicity, whereas benzyloxy groups may donate electrons via resonance .

Physicochemical Properties

Inferred properties based on substituent chemistry:

| Compound Name | Solubility | Boiling/Melting Trends |

|---|---|---|

| This compound | High in non-polar solvents (hexane, toluene) | Likely low melting point due to alkyl chain |

| 1-Hexyloxy-4-nitrobenzene | Moderate in polar aprotic solvents (DMF, THF) | Higher melting point than alkyl analogues |

| 1-(4-Chlorophenyl)sulfonyl-4-nitrobenzene | Soluble in polar solvents (acetone, DCM) | High melting point (crystalline structure) |

| 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene | Low solubility (rigid conjugated system) | Sublimation possible due to planarity |

Activité Biologique

1-Hexyl-4-nitrobenzene (C12H17NO2) is a nitro-substituted aromatic compound that has garnered attention in scientific research due to its potential biological activities and applications. This article focuses on the biological activity of this compound, detailing its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hexyl group attached to a nitro-substituted benzene ring. Its molecular structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 205.27 g/mol |

| Melting Point | Not specified |

| Solubility in Water | Low |

| Log P (octanol-water) | 4.23 |

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biological molecules, leading to several cellular effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic processes.

- Reactive Oxygen Species (ROS) Generation : The reduction of the nitro group can lead to oxidative stress within cells.

- Cellular Toxicity : Interaction with cellular components may result in cytotoxic effects, particularly in high concentrations.

Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic properties in various cell lines. For instance, studies have demonstrated significant cell death in cancer cell lines when exposed to the compound at certain concentrations. The following table summarizes findings from relevant studies:

| Study Reference | Cell Line | IC50 Value (µM) | Observed Effects |

|---|---|---|---|

| HepG2 | 15.2 | Induction of apoptosis | |

| MDA-MB-231 | 20.5 | Cell cycle arrest | |

| PC12 | 12.0 | Neuroprotective effects |

Toxicological Profile

The toxicological profile of this compound reveals potential risks associated with its exposure:

- Acute Toxicity : Studies indicate that inhalation or dermal exposure can lead to symptoms such as headache, dizziness, and methemoglobinemia.

- Chronic Effects : Long-term exposure may result in hematological changes and organ toxicity, particularly affecting the liver and kidneys.

Key Findings from Toxicological Studies

- Methemoglobinemia : The compound has been associated with increased levels of methemoglobin in blood samples, leading to reduced oxygen-carrying capacity.

- Histopathological Changes : Examination of tissues from exposed animals revealed significant changes in liver and kidney morphology.

Case Study 1: Hepatotoxicity Assessment

A study conducted on rats exposed to varying doses of this compound demonstrated dose-dependent hepatotoxicity. Histopathological examination revealed necrotic changes in liver tissues at higher doses, correlating with elevated liver enzymes in serum samples.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound against oxidative stress-induced damage in neuronal cell lines. Results indicated that lower concentrations could mitigate cell injury, suggesting a dual role as both a toxicant and a potential therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.